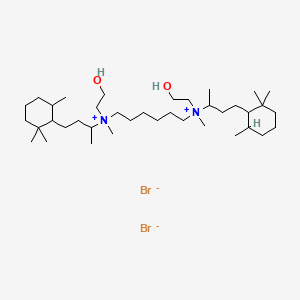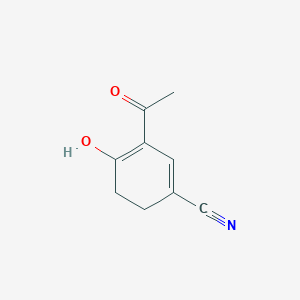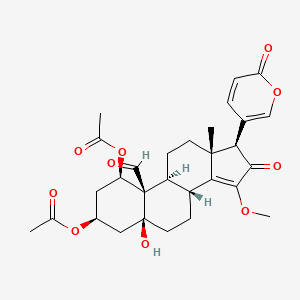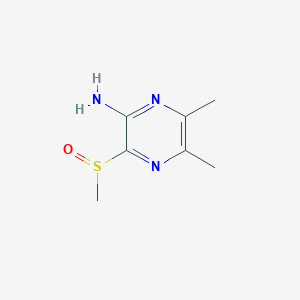
2,4,6-Tris(3-(pyrimidin-5-yl)phenyl)-1,3,5-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Tris(3-(pyrimidin-5-yl)phenyl)-1,3,5-triazine is a complex organic compound characterized by its triazine core substituted with three pyrimidin-5-yl phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(3-(pyrimidin-5-yl)phenyl)-1,3,5-triazine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 3-(pyrimidin-5-yl)phenylboronic acid under Suzuki coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene or DMF (dimethylformamide). The reaction mixture is heated to reflux to facilitate the coupling reaction, resulting in the formation of the desired triazine derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing more efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2,4,6-Tris(3-(pyrimidin-5-yl)phenyl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazine core can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine N-oxides, while reduction could produce partially or fully reduced triazine derivatives.
科学研究应用
2,4,6-Tris(3-(pyrimidin-5-yl)phenyl)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism by which 2,4,6-Tris(3-(pyrimidin-5-yl)phenyl)-1,3,5-triazine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as DNA and enzymes, leading to its observed biological activities. The compound may inhibit enzyme activity or interfere with DNA replication, contributing to its antimicrobial and anticancer properties.
相似化合物的比较
Similar Compounds
- 2,4,6-Tris(3-(pyridin-2-yl)phenyl)-1,3,5-triazine
- 2,4,6-Tris(3-(pyrimidin-4-yl)phenyl)-1,3,5-triazine
- 2,4,6-Tris(3-(pyrimidin-2-yl)phenyl)-1,3,5-triazine
Uniqueness
2,4,6-Tris(3-(pyrimidin-5-yl)phenyl)-1,3,5-triazine is unique due to the specific positioning of the pyrimidin-5-yl groups, which may influence its reactivity and interaction with biological targets. This structural uniqueness can result in different biological activities and applications compared to its similar compounds.
属性
分子式 |
C33H21N9 |
|---|---|
分子量 |
543.6 g/mol |
IUPAC 名称 |
2,4,6-tris(3-pyrimidin-5-ylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C33H21N9/c1-4-22(28-13-34-19-35-14-28)10-25(7-1)31-40-32(26-8-2-5-23(11-26)29-15-36-20-37-16-29)42-33(41-31)27-9-3-6-24(12-27)30-17-38-21-39-18-30/h1-21H |
InChI 键 |
VTJFHMXDKGXZFC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C2=NC(=NC(=N2)C3=CC=CC(=C3)C4=CN=CN=C4)C5=CC=CC(=C5)C6=CN=CN=C6)C7=CN=CN=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[4-Phenyl-2-(6-(trifluoromethyl)pyridin-3-YL)pyrimidin-5-YL]quinoline](/img/structure/B13787913.png)


![Spiro[1,3-diazolidine-5,5'-2H,3H,4H-benzo[F]oxepane]-2,4-dione](/img/structure/B13787927.png)
![1-[(4,4,5,5,6,6,7,7,7-Nonafluoroheptanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B13787939.png)
![[3-(16,17-Dihydroxypentacosyl)-5-sulfooxyphenyl] hydrogen sulfate](/img/structure/B13787941.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methoxy-5-methylphenyl)amino]-9,10-dioxo-, monosodium salt](/img/structure/B13787945.png)
![2-[(2,4-Diaminophenyl)azo]-4,6-dinitrophenol](/img/structure/B13787954.png)


